![molecular formula C22H27ClN2O4S B2802942 Diltiazem-d6 hydrochloride CAS No. 1309283-34-8](/img/structure/B2802942.png)
Diltiazem-d6 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diltiazem is an oral and parenteral non-dihydropyridine calcium channel blocker . It is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . FDA-approved indications include atrial arrhythmia, hypertension, paroxysmal supraventricular tachycardia, and chronic stable angina .
Synthesis Analysis
A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride tablets was developed . The impurities were separated on the Zorbax RX C8 column with mobile phase-A consisting of a mixture of 0.05 M sodium dihydrogen phosphate monohydrate buffer pH 3.0 and methanol in the ratio 800:200v/v and mobile phase-B consisting of acetonitrile .Molecular Structure Analysis
The molecular formula of Diltiazem is C22H26N2O4S . The average mass is 414.518 Da and the monoisotopic mass is 414.161316 Da .Chemical Reactions Analysis
A novel gradient, high-sensitive and specific stability-indicating reverse-phase HPLC method was developed and validated for quantitative purpose of known, unknown and degradant impurities profiling for diltiazem hydrochloride tablets .Physical And Chemical Properties Analysis
Diltiazem is a drug used as a calcium channel blocker in the treatment of cardiovascular disorders . Because of the poor aqueous solubility of the drug, its hydrochloride salt has been marketed .Scientific Research Applications
Treatment of Anal Fissures
Diltiazem hydrochloride has been used in the treatment of chronic anal fissure (CAF). It works by reducing the spasm of the anal sphincter. Diltiazem hydrochloride gels were prepared using FDA recommended polymers for topical application in CAF .
Formulation of Gels
In a study, diltiazem hydrochloride gels were prepared using different polymers like hydroxypropylmethyl cellulose (HPMC), methylcellulose (MC), and polyethylene oxide (PEO) for topical application . The concentration of the polymer significantly increased the consistency of the gels .
Development of Pluronic Lecithin Organogel (PLO)
A pluronic lecithin organogel (PLO) of diltiazem hydrochloride was developed for the effective treatment of hypertension . The PLO was developed by taking different ratios of organic phase to aqueous phase with varying concentration of soya lecithin in the organic phase and pluronic in the aqueous phase .
Permeation Study
The effect of different solvents/penetration enhancers on the permeation of Diltiazem across the dorsal skin of rat was studied. Among all, the formulation containing isopropyl myristate (IPM) exhibited the highest flux .
Histopathology
The histopathology section of treated skin sample illustrated that lipid bilayer disruption was the mechanism for the Diltiazem permeation .
Assay Quantification
Diltiazem hydrochloride and its degradation impurity F were assayed by high-performance thin-layer chromatography (HPTLC) .
Mechanism of Action
Target of Action
Diltiazem-d6 hydrochloride primarily targets the calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the contraction of the heart and blood vessels. By acting on these targets, Diltiazem-d6 hydrochloride can influence the heart’s rhythm and the blood vessels’ diameter .
Mode of Action
Diltiazem-d6 hydrochloride works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, which can lead to a decrease in blood pressure and a reduction in the heart’s workload .
Biochemical Pathways
The primary biochemical pathway affected by Diltiazem-d6 hydrochloride is the calcium signaling pathway . By inhibiting calcium influx, Diltiazem-d6 hydrochloride disrupts the normal functioning of this pathway, leading to a decrease in muscle contraction . This can have downstream effects on various physiological processes, including blood pressure regulation and heart rhythm .
Pharmacokinetics
The pharmacokinetics of Diltiazem-d6 hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It is also known to be highly protein-bound in the plasma . These properties likely influence the bioavailability of Diltiazem-d6 hydrochloride.
Result of Action
The action of Diltiazem-d6 hydrochloride at the molecular level results in vasodilation and a decrease in peripheral vascular resistance . This leads to a decrease in blood pressure and a reduction in the heart’s workload . At the cellular level, the inhibition of calcium influx leads to a decrease in muscle contraction, affecting both the heart’s rhythm and the diameter of blood vessels .
Action Environment
The action, efficacy, and stability of Diltiazem-d6 hydrochloride can be influenced by various environmental factors While specific information for Diltiazem-d6 hydrochloride is not available, factors such as pH, temperature, and the presence of other drugs can affect the action of many drugs
Safety and Hazards
Diltiazem may be harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation . It may cause damage to organs (cardiovascular system), cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children .
Future Directions
Diltiazem is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . It is used clinically for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, atrial flutter . Future research may focus on expanding its uses and improving its formulation.
properties
IUPAC Name |
[(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3,3D3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-VEOFFBAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)C([2H])([2H])[2H].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diltiazem-d6 hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.